N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

Description

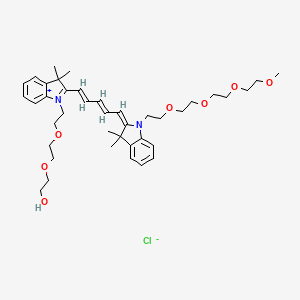

Structure

2D Structure

Properties

Molecular Formula |

C40H57ClN2O7 |

|---|---|

Molecular Weight |

713.3 g/mol |

IUPAC Name |

2-[2-[2-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol chloride |

InChI |

InChI=1S/C40H57N2O7.ClH/c1-39(2)33-13-9-11-15-35(33)41(19-22-45-27-29-47-24-21-43)37(39)17-7-6-8-18-38-40(3,4)34-14-10-12-16-36(34)42(38)20-23-46-28-30-49-32-31-48-26-25-44-5;/h6-18,43H,19-32H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

IZJBQJRLNJOCMH-UHFFFAOYSA-M |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of the fluorescent probe N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. This cyanine-based dye, functionalized with polyethylene glycol (PEG) linkers, is a valuable tool in various research and development areas, particularly in the fields of cell biology, pharmacology, and drug discovery.

Core Chemical and Physical Properties

This compound is a specialized fluorescent molecule designed for biocompatibility and versatility in labeling applications. The presence of hydrophilic PEG chains enhances its solubility in aqueous media, a critical factor for biological experiments, and reduces non-specific binding.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C40H57ClN2O7 | [1][2] |

| Molecular Weight | 713.35 g/mol | [2] |

| CAS Number | 2107273-12-9 | [1] |

| Appearance | Solid powder | [2] |

| Purity | Typically >97% | [1] |

| Excitation Maximum (λex) | ~649-650 nm | [1] |

| Emission Maximum (λem) | ~667-670 nm | [1] |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [1] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][2] |

| Storage Conditions | -20°C, protected from light | [1] |

Key Applications

The unique structure of this compound, combining a bright, far-red fluorophore with flexible, hydrophilic linkers, makes it suitable for a range of advanced applications:

-

Fluorescent Labeling: It can be conjugated to various biomolecules, such as proteins, peptides, and small molecules, to enable their visualization and tracking in biological systems.

-

PROTAC Development: This molecule is described as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker.[3][4] Fluorescently labeling a PROTAC allows for the direct visualization of its cellular uptake, distribution, and engagement with its target protein and E3 ligase, which is crucial for understanding its mechanism of action.

-

Cellular Imaging: The Cy5 fluorophore emits in the far-red spectrum, which minimizes autofluorescence from biological samples, leading to a higher signal-to-noise ratio in techniques like fluorescence microscopy and flow cytometry.[5]

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it potentially suitable for in vivo imaging studies in animal models.

Experimental Protocols

The terminal hydroxyl group on the PEG2 chain is not directly reactive with common functional groups on biomolecules like amines or thiols. Therefore, a two-step process is generally required for conjugation: activation of the hydroxyl group followed by reaction with the molecule of interest.

Protocol 1: Activation of the Terminal Hydroxyl Group and Conjugation to a Target Molecule

This protocol provides a general method for activating the hydroxyl group to an amine-reactive N-hydroxysuccinimidyl (NHS) ester, a common strategy for labeling proteins and other amine-containing molecules.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Target molecule with a primary amine group (e.g., protein, peptide, or small molecule)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

-

Activation of the Dye:

-

Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DCM or DMF.

-

Add a 2-fold molar excess of TEA or DIPEA to the solution.

-

Stir the reaction at room temperature for 4-6 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the NHS ester-activated dye.

-

Once the reaction is complete, the solvent can be removed under vacuum. The activated dye should be used immediately for the best results.

-

-

Conjugation to the Target Molecule:

-

Prepare the target molecule in the reaction buffer. For proteins, ensure the buffer is free of primary amines (e.g., Tris or glycine).[2][6]

-

Dissolve the freshly prepared NHS ester-activated dye in a small amount of anhydrous DMSO or DMF.

-

Add the activated dye solution to the target molecule solution. The molar ratio of dye to target molecule may need to be optimized, but a starting point of 10:1 is common for protein labeling.

-

Incubate the reaction for 1-2 hours at room temperature on a shaker, protected from light.[6]

-

-

Purification of the Conjugate:

-

Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis against an appropriate buffer, or reverse-phase HPLC for small molecules.[6]

-

Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

-

Protocol 2: Cellular Imaging of a Fluorescently Labeled Molecule by Confocal Microscopy

This protocol outlines a general procedure for visualizing the subcellular localization of a molecule labeled with this compound.

Materials:

-

Fluorescently labeled molecule of interest

-

Cultured cells plated on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., Hoechst or DAPI)

-

Mounting medium

-

Confocal microscope with appropriate laser lines (e.g., 633 nm or 640 nm for Cy5) and emission filters.

Procedure:

-

Cell Preparation and Labeling:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Treat the cells with the fluorescently labeled molecule at a predetermined concentration in complete cell culture medium. The optimal concentration and incubation time should be determined empirically.

-

Incubate the cells for the desired period under standard culture conditions (37°C, 5% CO2).

-

-

Cell Fixation and Staining:

-

Wash the cells three times with warm PBS to remove the excess fluorescent probe.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

(Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with Hoechst or DAPI solution for 5-10 minutes.

-

Wash the cells three times with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a confocal microscope. Use a ~640 nm laser line for excitation of the Cy5 dye and collect the emission between ~660-700 nm.

-

Acquire images of the nuclear counterstain using the appropriate excitation and emission wavelengths (e.g., ~350 nm excitation and ~460 nm emission for Hoechst).

-

Capture multi-channel images to visualize the subcellular localization of the fluorescently labeled molecule in relation to the nucleus.

-

Mandatory Visualizations

Experimental Workflow for Labeling and Cellular Imaging

The following diagram illustrates the logical workflow for activating the this compound dye, conjugating it to a target molecule, and subsequently using the fluorescent conjugate for cellular imaging.

References

- 1. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]

- 3. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. organic chemistry - Hydroxyl group to free amine in polyethylene glycol using CDI? - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5: A Fluorescent Linker for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 (CAS Number: 2107273-12-9), a fluorescently-labeled polyethylene glycol (PEG)-based linker designed for the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed insights into the utilization of this tool compound for targeted protein degradation. We will cover its physicochemical characteristics, general protocols for its incorporation into PROTAC molecules, and methods for evaluating the resulting constructs.

Introduction to this compound

This compound is a heterobifunctional molecule that serves as a linker in the construction of PROTACs.[1] PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] This specific linker is distinguished by three key features: a PEGylated structure, a terminal hydroxyl group for conjugation, and a Cyanine 5 (Cy5) fluorophore for detection and imaging.

The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[2][3][4] The terminal hydroxyl group provides a reactive handle for conjugation to either a ligand for a target protein of interest (POI) or a ligand for an E3 ubiquitin ligase. The integrated Cy5 dye allows for the direct visualization and quantification of the PROTAC, facilitating studies on cellular uptake, localization, and engagement with target proteins.[5][6]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective application in PROTAC synthesis and subsequent assays. The key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2107273-12-9 | [1][5][7] |

| Molecular Formula | C40H57ClN2O7 | [1][5] |

| Molecular Weight | 713.34 g/mol | [1] |

| Appearance | Solid Powder | [8] |

| Purity | ≥97% | [5] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [5][8] |

| Excitation Maximum (λex) | ~650 nm | [5] |

| Emission Maximum (λem) | ~691 nm | [5] |

| Storage Conditions | -20°C, protected from light | [5] |

Role in PROTAC Technology: The Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as the crucial bridge in this process.

The general mechanism of action for a PROTAC is as follows:

-

Ternary Complex Formation: The PROTAC molecule, containing the fluorescent linker, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

-

Recycling: The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.

The Cy5 fluorophore on the linker allows for the investigation of these steps, for example, by visualizing the localization of the PROTAC within the cell or by using fluorescence-based assays to study the formation of the ternary complex.

PROTAC Mechanism of Action.

Experimental Protocols

While specific protocols will vary depending on the POI and E3 ligase ligands, the following sections provide a general framework for the synthesis and evaluation of a PROTAC utilizing this compound.

PROTAC Synthesis

The synthesis of a PROTAC using this linker typically involves standard coupling chemistries. The terminal hydroxyl group of the linker can be activated or converted to other functional groups for conjugation. A common strategy is to convert the hydroxyl group to a more reactive species, such as a tosylate or mesylate, for subsequent reaction with a nucleophile on the POI or E3 ligase ligand. Alternatively, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid for reductive amination or amide bond formation, respectively.

Example Synthetic Workflow:

PROTAC Synthesis Workflow.

In Vitro Evaluation

Once the fluorescent PROTAC is synthesized and purified, a series of in vitro assays are necessary to characterize its activity.

4.2.1. Cellular Uptake and Localization

The intrinsic fluorescence of the Cy5 moiety allows for direct visualization of the PROTAC's cellular permeability and subcellular localization using fluorescence microscopy.

-

Protocol:

-

Plate cells of interest in a suitable format (e.g., glass-bottom dishes).

-

Treat the cells with the fluorescent PROTAC at various concentrations and for different durations.

-

Wash the cells to remove any unbound PROTAC.

-

Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).

-

Co-staining with organelle-specific dyes can be performed to determine subcellular localization.

-

4.2.2. Target Engagement and Ternary Complex Formation

Several biophysical and cellular assays can be employed to confirm that the PROTAC engages its target and forms a ternary complex with the E3 ligase. Fluorescence-based techniques are particularly well-suited for this purpose.

-

Fluorescence Polarization (FP): Can be used to measure the binding of the fluorescent PROTAC to the POI and E3 ligase.

-

Förster Resonance Energy Transfer (FRET): Can be designed to detect the proximity of the POI and E3 ligase upon addition of the PROTAC.

4.2.3. Target Protein Degradation

The primary functional readout for a PROTAC is the degradation of the target protein. This is most commonly assessed by Western blotting.

-

Protocol:

-

Plate cells and treat with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary antibody and visualize the protein bands.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Western Blot Workflow.

Conclusion

This compound is a valuable tool for the development of fluorescent PROTACs. Its well-defined structure, including a flexible PEG linker, a reactive hydroxyl group, and a bright, far-red Cy5 fluorophore, provides a versatile platform for synthesizing and evaluating novel protein degraders. The ability to directly track the PROTAC within cellular systems offers significant advantages for understanding its mechanism of action and optimizing its properties for therapeutic applications. This guide provides a foundational understanding and practical framework for researchers to effectively utilize this compound in their drug discovery efforts.

References

- 1. xcessbio.com [xcessbio.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 5. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]

- 6. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]

- 7. eMolecules this compound | 2107273-12-9 | MFCD29079424 | Fisher Scientific [fishersci.com]

- 8. This compound | Benchchem [benchchem.com]

In-Depth Technical Guide: N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical and physical properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, a fluorescent dye linker commonly utilized in bioconjugation, molecular imaging, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs.

Core Molecular Data

This compound is a specialized chemical compound that integrates a Cy5 fluorophore with a bifunctional polyethylene glycol (PEG) linker. One terminus of the PEG linker is methoxy-capped (m-PEG4), providing hydrophilicity and reducing non-specific binding. The other terminus features a hydroxyl group (-OH) on a diethylene glycol spacer (hydroxy-PEG2), which allows for further chemical modification or conjugation to other molecules.

The quantitative properties of this molecule are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 713.34 g/mol | [1] |

| 713.4 g/mol | [2] | |

| 713.35 g/mol | [3] | |

| Molecular Formula | C40H57ClN2O7 | [1][2][3] |

| CAS Number | 2107273-12-9 | [1][2] |

| Excitation Maximum (λex) | ~650 nm | [2] |

| Emission Maximum (λem) | ~691 nm | [2] |

| Purity | ≥97% | [2] |

| Solubility | Water, DMSO, DMF, DCM | [2][3] |

Experimental Protocols

The utility of this compound lies in its ability to be incorporated into larger molecular constructs. The terminal hydroxyl group can be activated or converted into a more reactive functional group for conjugation to proteins, antibodies, or other biomolecules. Below is a representative experimental workflow for the functionalization and subsequent conjugation of this molecule.

Workflow for Activation and Bioconjugation

Methodology Detail

-

Activation of the Terminal Hydroxyl Group:

-

Objective: To convert the relatively unreactive hydroxyl group into a functional group that can readily react with nucleophiles on a target biomolecule (e.g., primary amines on lysine residues).

-

Protocol Example (Conversion to an NHS Ester):

-

The this compound is first reacted with a carboxylating agent, such as succinic anhydride, in the presence of a base like triethylamine (TEA) to form a terminal carboxylic acid.

-

The resulting carboxylated Cy5-PEG linker is then activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or ethyl(dimethylaminopropyl) carbodiimide (EDC).

-

The reaction is typically carried out in an anhydrous organic solvent (e.g., dimethylformamide or dichloromethane).

-

The activated N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 product is purified, often by high-performance liquid chromatography (HPLC), to remove unreacted reagents.

-

-

-

Conjugation to a Target Protein:

-

Objective: To covalently attach the activated Cy5-PEG linker to a protein via a stable bond.

-

Protocol Example (Amine Labeling):

-

The target protein is prepared in a suitable buffer, typically phosphate-buffered saline (PBS) at a pH of 7.4 to 8.5, to ensure that the target primary amines (e.g., on lysine residues) are deprotonated and thus nucleophilic.

-

The purified, NHS-activated Cy5-PEG linker is dissolved in a water-miscible solvent like DMSO and added to the protein solution.

-

The reaction mixture is incubated, often at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing. The molar ratio of the dye to the protein is optimized to achieve the desired degree of labeling.

-

Following the incubation, the reaction is quenched, for instance, by adding a small molecule with a primary amine (e.g., Tris or glycine).

-

The final Cy5-labeled protein conjugate is purified from excess, unreacted dye using techniques like size exclusion chromatography or dialysis.

-

-

Signaling Pathway and Logical Relationships

The primary role of this molecule is as a component within a larger system, often for fluorescently labeling a targeting moiety that will interact with a biological pathway. The diagram below illustrates the logical relationship in a common application, such as tracking an antibody that binds to a cell surface receptor.

References

An In-Depth Technical Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5: Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent probe N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, focusing on its core spectroscopic properties, experimental protocols for its use, and its applications in research and drug development. The strategic inclusion of polyethylene glycol (PEG) chains enhances the hydrophilicity and biocompatibility of the Cy5 dye, making it a valuable tool for labeling and tracking biomolecules.

Core Spectroscopic Properties

This compound is a cyanine-based fluorescent dye engineered for robust performance in aqueous environments. Its fluorescence lies in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced autofluorescence from endogenous molecules. The key spectral characteristics are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [1][2] |

| Emission Maximum (λem) | 667 nm | [1][2] |

| Extinction Coefficient (ε) | ~170,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.2 | [4] |

Note: The extinction coefficient is for the structurally similar N-(m-PEG4)-N'-(PEG4-acid)-Cy5 and serves as a close approximation. The quantum yield is a typical value for Cy5 dyes.

Experimental Protocols

Accurate and reproducible results when using this compound depend on meticulous experimental technique. Below are detailed protocols for the determination of its fluorescence spectra and for a common application: the labeling of proteins.

Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the desired final buffer (e.g., PBS) to a nanomolar concentration. The final absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

-

Emission Spectrum Measurement:

-

Set the spectrofluorometer to excitation mode.

-

Set the excitation wavelength to the known maximum (649 nm).

-

Scan a range of emission wavelengths, typically from 660 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength.

-

-

Excitation Spectrum Measurement:

-

Set the spectrofluorometer to emission mode.

-

Set the emission wavelength to the known maximum (667 nm).

-

Scan a range of excitation wavelengths, typically from 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of wavelength for both the emission and excitation spectra.

-

The wavelength at the peak of the excitation spectrum is the excitation maximum (λex), and the peak of the emission spectrum is the emission maximum (λem).

-

Protein Labeling using a Cy5-PEG-NHS Ester Derivative

The hydroxyl group on this compound can be functionalized, for example, into an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins. This workflow details the labeling process.

Materials:

-

Cy5-PEG-NHS ester

-

Protein to be labeled in an amine-free buffer (e.g., PBS)

-

Anhydrous DMSO or DMF

-

1 M Sodium bicarbonate

-

Gel filtration column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris will compete with the labeling reaction.

-

Adjust the pH of the protein solution to 8.0-8.5 using 1 M sodium bicarbonate. This is the optimal pH range for the reaction between the NHS ester and primary amines.

-

-

Prepare the Dye Solution:

-

Dissolve the Cy5-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.

-

-

Labeling Reaction:

-

Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point is a 10-fold molar excess of dye.

-

Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a gel filtration column.

-

Elute with an appropriate buffer (e.g., PBS).

-

Collect fractions and identify those containing the labeled protein, typically by measuring absorbance at 280 nm (for protein) and ~650 nm (for Cy5).

-

-

Characterization (Optional but Recommended):

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~650 nm and using the Beer-Lambert law.

-

Visualizations

The following diagrams illustrate the conceptual workflow for protein labeling and the general principle of fluorescence spectroscopy.

Caption: Workflow for labeling proteins with a Cy5-PEG-NHS ester.

Caption: Jablonski diagram illustrating the principle of fluorescence.

References

Technical Guide: Spectroscopic Properties of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorbance and fluorescence characteristics of the pegylated cyanine 5 (Cy5) dye, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and quantification.

Core Spectroscopic Data

The photophysical properties of this compound are primarily dictated by the Cy5 core, a widely used fluorophore in the far-red region of the spectrum. The addition of polyethylene glycol (PEG) linkers enhances the hydrophilicity of the molecule, which can improve its solubility in aqueous media and reduce non-specific binding.

Quantitative data for this compound and the parent Cy5 dye are summarized below. It is important to note a discrepancy in the reported values for the pegylated compound from a single supplier. Researchers should consider these variations and, if precision is critical, perform their own spectral characterization.

| Property | This compound | Standard Cy5 |

| Excitation Maximum (λmax) | 649 nm / 650 nm[1] | ~649 - 651 nm[2][3][4][5][6] |

| Emission Maximum (λem) | 667 nm / 691 nm[1] | ~666 - 671 nm[2][3][4][5] |

| Molar Extinction Coefficient (ε) | 107,000 M⁻¹cm⁻¹[1] | 250,000 M⁻¹cm⁻¹[3][4][5][6] |

| Quantum Yield (Φ) | Not specified | 0.2[3][4] |

| Recommended Laser Line | 633 nm or 647 nm[5][7] | 633 nm or 647 nm[5][7] |

| Solubility | Water, DMSO, DMF, DCM[1][8] | Soluble in DMSO and DMF[4] |

Experimental Protocol: Determining the Absorbance Spectrum

The following is a generalized protocol for measuring the absorbance spectrum of this compound. This should be adapted based on the specific instrumentation and experimental context.

1. Materials and Equipment:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes for accurate dilutions

2. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be accurately known.

-

Working Solution Preparation: From the stock solution, prepare a dilute working solution in the desired experimental buffer (e.g., PBS). The final concentration should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

-

Set the wavelength range for the scan. For Cy5 and its derivatives, a range of 400 nm to 800 nm is appropriate.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the same solvent used for the working solution. This will serve as the blank.

-

Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Empty the blanking cuvette and fill it with the this compound working solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.

-

-

Data Analysis:

-

The resulting spectrum will show the absorbance of the dye as a function of wavelength.

-

Identify the wavelength of maximum absorbance (λmax).

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the absorbance spectrum of a fluorescent dye.

References

- 1. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]

- 2. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 3. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]

- 4. Cyanine 5, SE | Fluorescent Dyes: R&D Systems [rndsystems.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. eurofinsgenomics.com [eurofinsgenomics.com]

- 7. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 8. This compound | Benchchem [benchchem.com]

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 quantum yield

An in-depth technical guide on the quantum yield of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 and related cyanine dyes for researchers, scientists, and drug development professionals.

Introduction to Cy5 and its Quantum Yield

Cyanine 5 (Cy5) is a far-red fluorescent dye belonging to the cyanine family. Its fluorescence in the 650-700 nm range makes it a popular choice for various biological applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, due to reduced autofluorescence from biological samples in this spectral region. The specific derivative, this compound, incorporates polyethylene glycol (PEG) linkers, which can enhance solubility and reduce non-specific binding.

The quantum yield (QY) of a fluorophore is a critical parameter that defines its efficiency in converting absorbed light into emitted light. It is the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for most fluorescence-based assays as it leads to brighter signals and improved sensitivity. The quantum yield of Cy5 and its derivatives is known to be highly sensitive to their local environment, including the polarity of the solvent and conjugation to biomolecules.

Quantitative Data on Cy5 Quantum Yield

The quantum yield of Cy5 derivatives can vary significantly depending on their chemical structure and environment. Below is a summary of reported quantum yield values for various Cy5 derivatives in different conditions.

| Compound | Solvent/Condition | Quantum Yield (Φ) |

| Sulfo-Cyanine5 | PBS | 0.2 |

| Cy5-NHS | Water | 0.27 |

| Cy5-NHS | Methanol | 0.28 |

| Cy5-NHS | Ethanol | 0.28 |

| Cy5-NHS | DMSO | 0.28 |

| Cy5 | Attached to dsDNA (5' end) | 0.31 |

| Cy5 | Attached to dsDNA (internal) | 0.16 |

Factors Influencing Cy5 Quantum Yield

Several factors can influence the fluorescence quantum yield of Cy5 dyes:

-

Solvent Polarity: The quantum yield of Cy5 is generally higher in less polar environments.

-

Molecular Rigidity: restricting the conformational flexibility of the polymethine chain in Cy5 can lead to an increase in quantum yield.

-

Conjugation to Biomolecules: The quantum yield of Cy5 can either increase or decrease upon conjugation to proteins or nucleic acids, depending on the local environment and the dye's proximity to quenching groups.

-

Proximity to Quenchers: Förster Resonance Energy Transfer (FRET) can occur if Cy5 is in close proximity to another chromophore that can accept its energy, leading to a decrease in its quantum yield.

Experimental Protocol for Quantum Yield Determination

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample. It involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.

Materials:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (e.g., this compound)

-

Standard dye with a known quantum yield in the same spectral region (e.g., Cresyl Violet)

-

Solvent (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

-

Prepare a series of dilutions of both the sample and the standard dye in the chosen solvent.

-

Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to minimize inner filter effects.

-

Measure the fluorescence emission spectra of each dilution using a spectrofluorometer, with the excitation wavelength set to the absorbance maximum.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be used in the quantum yield calculation.

-

Calculate the quantum yield of the sample using the following equation:

Φsample = Φstandard * (msample / mstandard) * (ηsample2 / ηstandard2)

Where:

-

Φ is the quantum yield

-

m is the slope from the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Visualizations

Experimental Workflow for Quantum Yield Measurement

Technical Guide: Solubility and Handling of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 is a fluorescent labeling reagent that incorporates the well-characterized Cyanine 5 (Cy5) fluorophore. The molecule is functionalized with two polyethylene glycol (PEG) chains of discrete lengths (a methoxy-terminated PEG4 and a hydroxyl-terminated PEG2). This structural modification is critical, as it leverages the inherent hydrophilicity of PEG to overcome the limited aqueous solubility of the parent Cy5 dye.[1][2]

The Cy5 core provides strong absorption and fluorescence in the far-red region of the spectrum (typically around 649 nm excitation and 667 nm emission), a range that is highly advantageous for biological imaging due to reduced autofluorescence from cells and tissues.[1] The terminal hydroxyl group offers a potential site for further chemical modification, while the entire molecule can serve as a fluorescent tracer or be incorporated into larger bioconjugates or PROTACs.[1][3]

This guide provides a detailed overview of the solubility characteristics of this compound in two common laboratory solvents, water and dimethyl sulfoxide (DMSO), and outlines a standard protocol for its quantitative determination.

Core Compound Characteristics and Solubility Profile

The solubility of this compound is dictated by the interplay between its hydrophobic cyanine core and its hydrophilic PEG chains.

-

Cyanine 5 (Cy5) Core: The core indocyanine structure is largely hydrophobic and is known to have limited solubility in aqueous solutions.[2][4] Unmodified, non-sulfonated cyanine dyes often require the use of organic co-solvents like DMSO for efficient handling and use in biological buffers.[5][6]

-

Polyethylene Glycol (PEG) Linkers: The addition of PEG chains (a process known as PEGylation) is a well-established method for increasing the aqueous solubility and biocompatibility of hydrophobic molecules.[2][7] The ether oxygens in the PEG backbone readily form hydrogen bonds with water, rendering the molecule more soluble. In this specific molecule, the presence of both a PEG4 and a PEG2 chain significantly enhances its solubility in aqueous media compared to the parent Cy5 dye.[1][8][]

Qualitative assessments from suppliers confirm that this compound is soluble in both water and DMSO.[10] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, and cyanine dyes are generally readily soluble in it.[4][11]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not widely available in public literature or supplier documentation. This is common for specialized labeling reagents where qualitative solubility is sufficient for most applications. The table below reflects this lack of specific values. Researchers requiring precise concentrations for applications such as high-throughput screening or formulation development should determine this experimentally.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Assessment |

| Water (H₂O) | C₄₀H₅₇ClN₂O₇ | 713.34 | Data Not Available | Soluble[1][10] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 713.34 | Data Not Available | Soluble[10][11] |

Experimental Protocol: Determination of Aqueous Solubility

The following protocol describes a standard method for determining the quantitative solubility of a fluorescent dye in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

4.1 Materials

-

This compound solid powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Aqueous buffer (e.g., PBS, pH 7.4), sterile-filtered

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Benchtop microcentrifuge

-

UV-Vis Spectrophotometer and cuvettes

4.2 Methodology

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh out approximately 1 mg of the compound and dissolve it in a minimal volume of DMSO (e.g., 100 µL) to create a concentrated stock solution (~10 mg/mL). Ensure the dye is fully dissolved by vortexing. This stock will be used for serial dilutions.

-

-

Serial Dilution Preparation:

-

Prepare a series of microcentrifuge tubes, each containing a fixed volume of the aqueous buffer (e.g., 900 µL).

-

Create a dilution series by adding a small volume of the DMSO stock solution to the first tube, vortexing thoroughly, and then transferring a portion of this solution to the next tube, continuing this process to generate a range of concentrations. Note: The final DMSO concentration in the buffer should be kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Equilibration and Observation:

-

Incubate the prepared dilutions at a controlled temperature (e.g., 25°C) for a period of 1-2 hours to allow them to reach equilibrium.

-

After incubation, centrifuge all tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved precipitate.

-

-

Quantification of Soluble Fraction:

-

Carefully collect the supernatant from each tube, avoiding disturbance of the pellet.

-

Measure the absorbance of the supernatant at the known maximum absorbance wavelength for Cy5 (~649 nm) using a UV-Vis spectrophotometer.

-

The concentration at which absorbance plateaus or the point just before a visible pellet is observed represents the saturation solubility. The concentration can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) is known.

-

This general workflow is visualized in the diagram below.

Logical Workflow: Bioconjugation and Purification

A primary application for a PEGylated, fluorescent dye is its conjugation to a biomolecule, such as an antibody or protein, for use in imaging or flow cytometry. The diagram below outlines the logical workflow for such a process, assuming the dye has been activated with a reactive group (e.g., an NHS ester).

References

- 1. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xcessbio.com [xcessbio.com]

- 4. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5_2107273-12-9_新研博美 [xinyanbm.com]

- 10. This compound | Benchchem [benchchem.com]

- 11. materials.alfachemic.com [materials.alfachemic.com]

N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorescent labeling reagent that combines the spectral properties of the cyanine dye Cy5 with the benefits of a polyethylene glycol (PEG) linker. This hydrophilic linker enhances solubility in aqueous media and reduces steric hindrance, making it a valuable tool in bioconjugation, drug delivery systems, and molecular imaging.[1][2] Understanding the stability of this molecule is critical for ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, supported by experimental protocols and data.

Molecular Structure and Properties

The structure of this compound incorporates a Cy5 core, responsible for its fluorescent properties, and a PEG linker. The PEG chain improves hydrophilicity and biocompatibility.[3]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C40H57ClN2O7 | [1] |

| Molecular Weight | 713.4 g/mol | [1] |

| Excitation Max. | ~650 nm | [1][4] |

| Emission Max. | ~670 nm | [1][4] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Stability Profile

The stability of this compound is influenced by several factors, primarily related to the inherent properties of the Cy5 dye.

1. Thermal Stability

Proper temperature control is crucial for maintaining the integrity of the molecule.

| Form | Recommended Storage Temperature | Duration | Reference |

| Solid Powder | -20°C | >1 year | [1][5] |

| Stock Solution (in anhydrous DMSO) | -20°C or -80°C | 1 month (-20°C), 1 year (-80°C) | [6] |

| Aqueous Solution | -20°C (aliquoted) | Short-term (days to weeks) | [7] |

High temperatures can lead to the degradation of the polymethine chain of the Cy5 dye, resulting in a loss of fluorescence. While PEGylation can enhance the thermal stability of some proteins, its effect on small molecules like Cy5 is less pronounced.[8][9]

2. Photostability

Cy5 is susceptible to photobleaching upon prolonged exposure to light, especially high-intensity light sources. This process involves the irreversible photo-oxidation of the cyanine dye, leading to a loss of fluorescence.[10] PEGylation has been shown to improve the photostability of some fluorescent dyes.[3]

Factors Influencing Photostability:

-

Light Intensity: Higher intensity light sources will accelerate photobleaching.

-

Exposure Duration: Longer exposure times lead to greater fluorescence loss.

-

Oxygen Concentration: The presence of oxygen can contribute to photo-oxidation.[10]

3. pH Stability

The fluorescence of Cy5 is generally stable across a wide pH range. Studies have shown that the fluorescence intensity of Cy5 conjugates is largely insensitive to pH changes between 3 and 10.[1] However, extreme pH values should be avoided. For long-term storage of Cy5-labeled oligonucleotides, a slightly basic buffer (e.g., TE buffer, pH 8.0) is often recommended.[11]

4. Chemical Stability and Degradation Pathways

The polymethine chain of the Cy5 dye is the most chemically reactive part of the molecule and is susceptible to degradation by oxidizing and reducing agents.

-

Ozone: Cyanine dyes, particularly Cy5, are highly sensitive to ozone.[10] Exposure to even low levels of ozone in the laboratory environment can lead to rapid degradation of the dye and a significant loss of fluorescent signal.

-

Oxidizing Agents: Strong oxidizing agents can cleave the polymethine chain, leading to a loss of conjugation and, consequently, fluorescence.

-

Reducing Agents: While some reducing agents can cause a temporary loss of fluorescence by converting the dye to a non-fluorescent state, this can sometimes be reversible.[12]

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound, the following storage and handling procedures are recommended:

Storage of Solid Compound:

-

Store the lyophilized powder at -20°C.[1]

-

Keep the vial tightly sealed and protected from light.

-

Desiccate to prevent moisture absorption.

Preparation and Storage of Stock Solutions:

-

Use anhydrous solvents such as DMSO or DMF to prepare stock solutions.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C, protected from light.[6]

Storage of Aqueous Solutions:

-

Prepare aqueous solutions fresh for each experiment.

-

If short-term storage is necessary, aliquot and store at -20°C, protected from light.

-

For conjugates, use a buffer appropriate for the biomolecule, preferably within a neutral to slightly basic pH range (pH 7-8).

Handling:

-

Allow the vial to warm to room temperature before opening to prevent condensation.

-

Minimize exposure to light during all handling steps. Use amber vials or wrap vials in foil.

-

Work in an environment with low ozone levels where possible.

Experimental Protocols for Stability Assessment

The following are general protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.

Protocol 1: Thermal Stability in Solution

-

Preparation: Prepare a solution of this compound at a known concentration in the desired buffer (e.g., PBS, pH 7.4).

-

Aliquoting: Aliquot the solution into multiple microcentrifuge tubes to avoid repeated measurements on the same sample.

-

Incubation: Store the aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.

-

Measurement: At specified time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each temperature and allow it to equilibrate to room temperature. Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Cy5.

-

Analysis: Plot the fluorescence intensity as a function of time for each temperature. Calculate the degradation rate and half-life.

Protocol 2: Photostability Assessment

-

Preparation: Prepare a solution of the compound in a quartz cuvette.

-

Initial Measurement: Measure the initial fluorescence intensity (F₀).

-

Exposure: Expose the solution to a controlled light source (e.g., a xenon lamp with a specific wavelength filter) of known intensity for defined periods.

-

Intermittent Measurement: At regular intervals, briefly interrupt the light exposure to measure the fluorescence intensity (Ft).

-

Analysis: Plot the ratio of Ft/F₀ against the exposure time to determine the photobleaching rate.

Conclusion

This compound is a robust fluorescent probe when stored and handled correctly. The primary factors affecting its stability are temperature, light exposure, and the presence of strong oxidizing agents, particularly ozone. By adhering to the recommended storage conditions of -20°C for the solid form and aliquoted, protected storage for solutions, researchers can ensure the integrity and performance of this reagent. The provided experimental protocols offer a framework for validating the stability of the compound under specific experimental conditions, contributing to more reliable and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. Towards tunable exciton delocalization in DNA Holliday junction-templated indodicarbocyanine 5 (Cy5) dye derivative heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidative degradation of food dye E133 Brilliant Blue FCF Liquid chromatography-electrospray mass spectrometry identification of the degradation pathway. | Semantic Scholar [semanticscholar.org]

- 10. Cyanine conjugates in cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5: A Fluorescent Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5, a heterobifunctional fluorescent linker with significant applications in the field of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides representative experimental protocols for its use, and illustrates key concepts with detailed diagrams.

Introduction to this compound

This compound is a specialized chemical tool that integrates a cyanine 5 (Cy5) fluorophore with two distinct polyethylene glycol (PEG) chains. This unique architecture makes it an invaluable component in the construction of fluorescently-labeled PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.

The Cy5 core provides a strong fluorescent signal in the far-red spectrum, enabling sensitive detection and real-time tracking of the PROTAC molecule within cellular systems. The asymmetric PEGylation, featuring a methoxy-terminated PEG4 chain and a hydroxyl-terminated PEG2 chain, offers several advantages:

-

Enhanced Solubility: The hydrophilic PEG chains increase the aqueous solubility of the PROTAC molecule, which is often a challenge for these complex structures.[1][]

-

Reduced Non-Specific Binding: The PEG chains can act as a shield, minimizing non-specific interactions with other proteins and cellular components, thereby reducing background signal in imaging applications.[1]

-

Optimized Pharmacokinetics: The length and composition of the PEG linker can be fine-tuned to improve the pharmacokinetic properties of the PROTAC.[3]

-

Versatile Conjugation: The terminal hydroxyl group on the PEG2 chain provides a reactive handle for covalent attachment to a protein of interest (POI) ligand or an E3 ligase ligand.[][4]

Physicochemical and Fluorescent Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H57ClN2O7 | [5] |

| Molecular Weight | 713.34 g/mol | [5] |

| CAS Number | 2107273-12-9 | [5] |

| Excitation Maximum (λex) | ~649-650 nm | [] |

| Emission Maximum (λem) | ~667-691 nm | [] |

| Purity | ≥97% | [] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][] |

Core Application: Fluorescent PROTAC Development

The primary application of this compound is as a fluorescent linker in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6][7] By incorporating this fluorescent linker, researchers can create "theranostic" PROTACs that not only induce protein degradation but also allow for the visualization and quantification of this process.[8]

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[7][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][10] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[6]

Caption: The mechanism of action of a fluorescent PROTAC.

Experimental Protocols

The following are representative protocols for the bioconjugation of this compound to a molecule containing a suitable functional group (e.g., a carboxylic acid on a POI ligand) and the subsequent evaluation of the resulting fluorescent PROTAC.

Representative Protocol for Conjugation

This protocol describes a general method for conjugating the hydroxyl group of the linker to a carboxylic acid on a target molecule using an esterification reaction, such as the Steglich esterification.

Materials:

-

This compound

-

Target molecule with a carboxylic acid group (e.g., POI ligand)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the carboxylic acid-containing target molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM or DMF.

-

Activation: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC or EDC (1.2 equivalents) in a small amount of anhydrous DCM or DMF.

-

Reaction: Slowly add the DCC/EDC solution to the reaction mixture at 0°C (ice bath). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC. The formation of the product can be visualized by the appearance of a new fluorescent spot.

-

Work-up: Once the reaction is complete, filter the mixture to remove the urea byproduct (if DCC is used). Dilute the filtrate with DCM and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

-

Final Purification and Characterization: For high purity, further purification can be achieved by preparative HPLC. Characterize the final fluorescent PROTAC conjugate by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Workflow for Fluorescent PROTAC Evaluation

The following workflow outlines the key steps in assessing the activity of a newly synthesized fluorescent PROTAC.

Caption: A general experimental workflow for the evaluation of a fluorescent PROTAC.

Description of Key Assays:

-

Ternary Complex Formation Assays: Techniques like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Fluorescence Polarization (FP) can be used to confirm that the PROTAC is able to bring the POI and the E3 ligase together.[11]

-

Target Protein Degradation Assays: Western blotting is a standard method to quantify the reduction in the levels of the target protein after treating cells with the PROTAC. In-Cell Western assays can provide a higher-throughput alternative.

-

Cellular Uptake and Localization: Using confocal microscopy, the Cy5 fluorescence allows for the visualization of the PROTAC's entry into cells and its subcellular localization.

-

Real-time Degradation Kinetics: Live-cell imaging can be employed to monitor the decrease in the target protein's fluorescence (if it is also fluorescently tagged) or the change in the PROTAC's fluorescence signal over time, providing kinetic data on the degradation process.

-

Phenotypic Assays: These assays, such as cell viability or apoptosis assays, are crucial to determine the functional consequences of target protein degradation.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of targeted protein degradation. Its unique combination of a bright, far-red fluorophore and bifunctional PEG linkers facilitates the development of sophisticated fluorescent PROTACs. These fluorescent probes not only enable the efficient degradation of target proteins but also provide the means to study the underlying biological processes in real-time and with high sensitivity. The methodologies and data presented in this guide offer a solid foundation for the successful application of this fluorescent linker in innovative drug discovery and chemical biology research.

References

- 1. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 4. This compound, 2107273-12-9 | BroadPharm [broadpharm.com]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 7. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. revvity.com [revvity.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

The Role of Hydrophilic PEG Spacers in Fluorescent Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development. These fluorescent probes enable the visualization and quantification of biological processes with high sensitivity and specificity. However, the inherent properties of many organic fluorescent dyes, such as poor water solubility, a tendency to aggregate, and non-specific binding, can limit their effectiveness in aqueous biological environments. The introduction of hydrophilic polyethylene glycol (PEG) spacers has emerged as a powerful strategy to overcome these limitations, significantly enhancing the performance and versatility of fluorescent dyes. This in-depth technical guide explores the core principles of using hydrophilic PEG spacers in fluorescent dyes, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their application.

The incorporation of a PEG spacer can improve the hydrophilicity and solubility of fluorescent dyes in aqueous buffers.[1][2] This modification also helps to reduce non-specific binding and aggregation of dye-conjugated biomolecules.[1][3] Furthermore, the PEG spacer acts as a flexible linker, ensuring that the attached dye has minimal interference with the biological activity of the labeled molecule.[4] The length of the PEG spacer can be precisely controlled to optimize the distance between the dye and the biomolecule, which is particularly crucial for applications such as Fluorescence Resonance Energy Transfer (FRET).[4]

Core Principles and Advantages of PEGylation

PEGylation, the covalent attachment of PEG chains to molecules, imparts several beneficial properties to fluorescent dyes:

-

Enhanced Hydrophilicity and Solubility: PEG is a highly hydrophilic polymer, and its conjugation to hydrophobic fluorescent dyes significantly increases their solubility in aqueous solutions, preventing aggregation and precipitation.[5][6]

-

Reduced Non-Specific Binding: The hydrated PEG chain forms a steric barrier that minimizes non-specific interactions between the fluorescent probe and other proteins or cellular components, leading to improved signal-to-noise ratios in imaging and assays.[2][7]

-

Improved Biocompatibility and Pharmacokinetics: PEG is non-toxic and non-immunogenic, making PEGylated probes highly biocompatible for in vivo applications.[5] PEGylation can also prolong the circulation half-life of labeled molecules by reducing renal clearance and proteolytic degradation.[8]

-

Increased Photostability and Quantum Yield: By preventing aggregation-induced quenching, PEG spacers can enhance the photostability and fluorescence quantum yield of some dyes, leading to brighter and more stable fluorescent signals.[9][10]

-

Flexible Spacer Arm: The PEG chain acts as a flexible linker that physically separates the fluorescent dye from the labeled biomolecule. This separation minimizes the risk of the dye interfering with the biological function of the target molecule.[4] The length of the PEG spacer can be tailored for specific applications, such as optimizing the donor-acceptor distance in FRET experiments.[4]

Quantitative Data on the Effects of PEG Spacers

The inclusion of a PEG spacer can significantly impact the photophysical and physicochemical properties of a fluorescent dye. The following tables summarize quantitative data on these effects for common fluorescent dyes.

Table 1: Effect of PEG Spacer on Quantum Yield of Fluorescent Dyes

| Fluorescent Dye | PEG Spacer Length | Solvent/Medium | Quantum Yield (Φ) without PEG | Quantum Yield (Φ) with PEG | Reference |

| OxN-NMe2 | - | ctDNA solution | 1 | 0.014 | [11] |

| OxN-OMe | - | ctDNA solution | 1 | 1 | [11] |

| OxN-PEG | PEG | ctDNA solution | 1 | 1 | [11] |

| EGFP | - | Aqueous Solution | - | Enhanced | [9] |

| Rhodamine B | - | Ethanol | 0.49 | - | [12][13] |

| Rhodamine B | - | Basic Ethanol | 0.65 | - | [12][13] |

| Cyanine 3 (Cy3) | - | Aqueous Solution | 0.04 | - | [14] |

| Cyanine 5 (Cy5) | - | Aqueous Solution | 0.3 | - | [14] |

Table 2: Effect of PEG Spacer on Solubility of Fluorescent Dyes

| Fluorescent Dye | PEG Spacer | Solvent | Solubility without PEG | Solubility with PEG | Reference |

| Rhodamine B | - | Water | 8-15 g/L | Increased | [6][12][13] |

| Various Dyes | PEG | Aqueous & Organic Solvents | Lower | Improved | [1] |

Table 3: Common Fluorescent Dyes and their Spectroscopic Properties

| Dye | Absorbance Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| Hydroxycoumarin | 325 | 386 | - |

| Methoxycoumarin | 360 | 410 | - |

| Alexa Fluor 350 | 345 | 442 | 19,000 |

| Aminocoumarin | 350 | 445 | - |

| Cy2 | 490 | 510 | 150,000 |

| FITC | 495 | 519 | 80,000 |

| Rhodamine B | 570 | 595 | - |

Data compiled from various sources, including Abcam and other product datasheets.[6][15][16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving fluorescent dyes with hydrophilic PEG spacers.

Protocol 1: Synthesis of NHS-PEG-Fluorescent Dye

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of a PEGylated fluorescent dye, which can then be used to label primary amines on biomolecules.

Materials:

-

Fluorescent dye with a carboxylic acid group

-

Amine-PEG-Carboxylic acid (HOOC-PEG-NH2) of desired molecular weight

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

-

Activation of Fluorescent Dye:

-

Dissolve the fluorescent dye with a carboxylic acid group in anhydrous DMF.

-

Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the dye solution.

-

Stir the reaction mixture at room temperature for 2-4 hours to form the NHS ester of the dye.

-

-

Reaction with Amine-PEG-Carboxylic Acid:

-

In a separate flask, dissolve the Amine-PEG-Carboxylic acid in anhydrous DMF.

-

Slowly add the activated fluorescent dye solution to the PEG solution.

-

Add 2 equivalents of TEA or DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight, protected from light.

-

-

Activation of the Terminal Carboxylic Acid:

-

To the resulting Dye-PEG-COOH solution, add 1.5 equivalents of EDC and 2.0 equivalents of NHS.

-

Stir the reaction mixture at room temperature for 4-6 hours to activate the terminal carboxylic acid of the PEG spacer.

-

-

Purification:

Protocol 2: Conjugation of Maleimide-PEG-Dye to a Protein Thiol Group

This protocol details the site-specific conjugation of a maleimide-activated PEGylated dye to a free thiol group (cysteine residue) on a protein.

Materials:

-

Protein with a free thiol group

-

Maleimide-PEG-Fluorescent Dye

-

Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-7.5, free of thiols)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or DMF

-

Reducing agent (optional, e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate at room temperature for 20-30 minutes. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the maleimide reagent.[9][11]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of the Maleimide-PEG-Dye in anhydrous DMSO or DMF.[11]

-

-

Conjugation Reaction:

-

Purification:

-

Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.[9]

-

-

Characterization:

-

Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.[9]

-

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-PEG-fluorescent dye using a copper(I) catalyst.

Materials:

-

Alkyne-modified biomolecule

-

Azide-PEG-Fluorescent Dye

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a "premix" of the catalyst:

-

In a microcentrifuge tube, mix CuSO₄ and the ligand (THPTA or TBTA) in the reaction buffer to a final concentration of 5 mM each.

-

Add sodium ascorbate to a final concentration of 50 mM to reduce Cu(II) to the active Cu(I) state.

-

-

Conjugation Reaction:

-

In a separate tube, dissolve the alkyne-modified biomolecule and a 1.5 to 5-fold molar excess of the Azide-PEG-Fluorescent Dye in the reaction buffer.

-

Add the catalyst premix to the biomolecule/dye solution.

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography, dialysis, or affinity chromatography to remove the copper catalyst, excess dye, and other reagents.

-

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

This protocol outlines the conjugation of an azide-modified biomolecule to a cyclooctyne-PEG-fluorescent dye without the need for a copper catalyst. This method is ideal for live-cell labeling and in vivo applications where copper toxicity is a concern.[20][21]

Materials:

-

Azide-modified biomolecule

-

Cyclooctyne-PEG-Fluorescent Dye (e.g., DBCO-PEG-Dye, BCN-PEG-Dye)

-

Physiological buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Solutions:

-

Dissolve the azide-modified biomolecule in the physiological buffer.

-

Dissolve the Cyclooctyne-PEG-Fluorescent Dye in DMSO or another suitable organic solvent to create a stock solution, which can then be diluted in the reaction buffer.

-

-

Conjugation Reaction:

-

Add a 2 to 10-fold molar excess of the Cyclooctyne-PEG-Fluorescent Dye to the azide-modified biomolecule.

-

Incubate the reaction at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific cyclooctyne used.[22]

-

-

Purification:

-

Purify the conjugate using standard methods such as size-exclusion chromatography or dialysis to remove any unreacted dye.

-

Protocol 5: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes how to determine the fluorescence quantum yield of a PEGylated dye relative to a known standard.[13][16][23]

Materials:

-

PEGylated fluorescent dye solution

-

Quantum yield standard solution (a dye with a known quantum yield that absorbs at a similar wavelength to the sample)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission spectrum for both the sample and the standard.

-

Calculate the quantum yield (Φ_sample) using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Protocol 6: Photostability Assay

This protocol outlines a method to assess the photostability of a PEGylated fluorescent dye.[24][25][26]

Materials:

-

PEGylated fluorescent dye solution

-

Light source with a known and controlled intensity (e.g., a xenon lamp with appropriate filters)

-

Spectrofluorometer or fluorescence microscope with a camera

-

Cuvette or microscope slide

Procedure:

-

Prepare a solution of the PEGylated dye in a suitable buffer.

-

Measure the initial fluorescence intensity of the sample.

-

Expose the sample to the light source for a defined period.

-

Measure the fluorescence intensity at regular intervals during the exposure.

-

Plot the fluorescence intensity as a function of time. The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay rate indicates higher photostability.

-

Compare the photobleaching rate of the PEGylated dye to its non-PEGylated counterpart to determine the effect of the PEG spacer.

Protocol 7: Cell Imaging with PEGylated Fluorescent Antibodies

This protocol describes the use of a PEGylated fluorescently labeled antibody for imaging a specific target on the surface of live cells.[7][27][28]

Materials:

-

Cells expressing the target antigen

-

PEGylated fluorescently labeled antibody

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture:

-

Culture the cells in a suitable vessel for microscopy (e.g., chambered coverglass or multi-well plate) until they reach the desired confluency.

-

-

Labeling:

-

Wash the cells twice with PBS.

-

Dilute the PEGylated fluorescent antibody in cell culture medium to the desired final concentration.

-

Incubate the cells with the antibody solution for 30-60 minutes at 37°C.

-

-

Washing:

-